Benzoic acid;4-chloro-3-methoxyphenol
Description
Benzoic acid derivatives are pivotal in industrial and pharmaceutical applications due to their antimicrobial, preservative, and bioactive properties . The compound "Benzoic acid;4-chloro-3-methoxyphenol" is a substituted benzoic acid featuring a chlorine atom at the para position and a methoxy group at the meta position of the aromatic ring. This structural configuration enhances its lipophilicity and reactivity compared to unsubstituted benzoic acid, making it relevant in drug design and agrochemical synthesis. For example, similar halogenated and methoxylated benzoic acid derivatives, such as 4-chloro-3-(dimethylsulfamoyl)benzoic acid, exhibit biological activity and are intermediates in synthetic pathways .
Properties
CAS No. |
63014-41-5 |
|---|---|
Molecular Formula |
C14H13ClO4 |
Molecular Weight |
280.70 g/mol |
IUPAC Name |
benzoic acid;4-chloro-3-methoxyphenol |
InChI |
InChI=1S/C7H7ClO2.C7H6O2/c1-10-7-4-5(9)2-3-6(7)8;8-7(9)6-4-2-1-3-5-6/h2-4,9H,1H3;1-5H,(H,8,9) |
InChI Key |
XVUVMUNHULTTLE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)O)Cl.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid;4-chloro-3-methoxyphenol can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-chloro-3-methoxybenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;4-chloro-3-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group or other reduced forms.
Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce phenols or other reduced derivatives .
Scientific Research Applications
Benzoic acid;4-chloro-3-methoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals and therapeutic agents.
Industry: It serves as an intermediate in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of Benzoic acid;4-chloro-3-methoxyphenol involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit the growth of microorganisms by disrupting their cell membranes or interfering with essential metabolic processes. In medicinal applications, it may act on specific enzymes or receptors to exert its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of benzoic acid derivatives are heavily influenced by substituent type, position, and electronic effects. Key analogues include:
- Chlorine Substituents : Chlorination at the para position (e.g., 4-chlorobenzoic acid) increases lipophilicity and resistance to enzymatic degradation, enhancing antimicrobial activity .
- Methoxy Groups : Methoxy substituents (e.g., 4-methoxy-cinnamic acid) improve membrane permeability and modulate bacterial type III secretion systems (T3SS) .
Physicochemical Properties
- Extraction Efficiency: Benzoic acid and phenol derivatives are extracted rapidly (>98% in <5 minutes) via emulsion liquid membranes due to high distribution coefficients (logP >1.5). Chlorinated derivatives exhibit slower diffusion rates compared to unsubstituted benzoic acid .
- Solubility : Methoxy groups enhance water solubility via hydrogen bonding, while chlorine substituents reduce aqueous solubility, favoring organic phase partitioning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
